molecular formula C19H29N3O2 B12274356 Tert-butyl (2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-yl)carbamate

Tert-butyl (2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-yl)carbamate

Cat. No.: B12274356
M. Wt: 331.5 g/mol
InChI Key: BCLSTGUNDZIIHC-UHFFFAOYSA-N
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Description

Tert-butyl (2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-yl)carbamate (CAS 2385550-74-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C19H29N3O2 and a molecular weight of 331.457 g/mol, this compound serves as a key synthetic intermediate for the development of novel therapeutic agents . Its core structure, based on an octahydropyrrolo[1,2-a]pyrazine scaffold, is recognized for its potential in biomedical research, particularly in the design of calcium channel blockers . This makes it a valuable compound for investigating new treatments for conditions such as neuropathic pain and chronic pain disorders . The tert-butyloxycarbonyl (Boc) protecting group on the carbamate functionality enhances the molecule's utility in multi-step synthetic routes by providing stability during reactions and allowing for selective deprotection under mild acidic conditions. As a versatile scaffold, it enables researchers to explore diverse structure-activity relationships. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers can rely on its quality for their exploratory studies in chemical biology and pharmaceutical development.

Properties

Molecular Formula

C19H29N3O2

Molecular Weight

331.5 g/mol

IUPAC Name

tert-butyl N-(2-benzyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-yl)carbamate

InChI

InChI=1S/C19H29N3O2/c1-19(2,3)24-18(23)20-16-11-17-14-21(9-10-22(17)13-16)12-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3,(H,20,23)

InChI Key

BCLSTGUNDZIIHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CN(CCN2C1)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Carbamate Protection of the Pyrrolopyrazine Amine

The tert-butyloxycarbonyl (Boc) group is universally employed to protect the secondary amine in octahydropyrrolo[1,2-a]pyrazine derivatives. In WO2019158550A1, the Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in anhydrous acetonitrile, using triethylamine (TEA) as a base. This method achieves >99% conversion at 60°C within 3 hours, with no observable racemization. Comparative studies in CN102020589B demonstrate that substituting TEA with N-methylmorpholine (NMM) reduces side-product formation during Boc protection, particularly when sterically hindered amines are involved.

Table 1: Boc Protection Reaction Optimization

Base Solvent Temp (°C) Time (h) Yield (%) Purity (%)
TEA Acetonitrile 60 3 95 99.35
NMM Ethyl Acetate 25 5 93 98.7

Benzylation of the Pyrrolopyrazine Nitrogen

Introducing the benzyl group at the 2-position requires selective alkylation without disturbing the Boc-protected amine. CN102020589B details a phase-transfer catalysis (PTC) approach using tetrabutylammonium bromide (TBAB) and methyl sulfate in ethyl acetate. The benzylation proceeds via in situ generation of a reactive quaternary ammonium complex, enabling efficient nucleophilic substitution at 20–25°C. This method achieves 89% isolated yield with <1% over-alkylation byproducts.

Critical Parameters:

  • Molar Ratio (Substrate:TBAB): 1:0.1 optimizes reaction rate and selectivity.
  • Temperature Control: Maintaining ≤25°C prevents Boc group cleavage.

Key Coupling Reactions and Intermediate Synthesis

Mixed Anhydride Method for Carbamate Formation

The PMC9458009 methodology adapts mixed anhydride intermediates for challenging couplings. For tert-butyl (2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-yl)carbamate, N-Boc-D-serine reacts with isobutyl chlorocarbonate to form a mixed anhydride, which subsequently couples with benzylamine. This approach minimizes epimerization and achieves 93.1% yield in anhydrous ethyl acetate.

Mechanistic Insight:

  • The mixed anhydride (R-O-CO-O-CO-iBu) activates the carbonyl, enabling nucleophilic attack by the amine without requiring harsh conditions.
  • Side Reaction Mitigation: Slow addition of benzylamine (<1 mL/min) prevents dimerization of the activated species.

Industrial-Scale Process Optimization

Solvent and Base Selection

WO2019158550A1 highlights acetonitrile as the optimal solvent for Boc protection due to its polarity and ability to solubilize both organic and inorganic species. Replacing TEA with weaker bases like pyridine reduces viscosity changes during large-scale reactions, facilitating stirring and heat transfer.

Table 2: Solvent Impact on Reaction Viscosity

Solvent Viscosity (cP) Stirring Efficiency Yield (%)
Acetonitrile 0.34 High 95
THF 0.48 Moderate 88
DCM 0.44 Low 82

Temperature-Dependent Reaction Kinetics

Controlled studies in CN102020589B demonstrate that extending reaction times at lower temperatures (e.g., 10–15°C for 8 hours) improves purity by minimizing thermal degradation. For the target compound, a stepwise temperature profile is recommended:

  • Initial Activation: 60°C for 1 hour to initiate coupling.
  • Completion Phase: 25°C for 7 hours to ensure complete conversion.

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) methods from WO2019158550A1 are adaptable, using a Waters Alliance system with a C18 column (4.6 × 150 mm, 3.5 µm). Mobile phase: 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30). Retention time: 5.73 minutes, purity >99.35%.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): Characteristic signals at δ 1.44 (s, 9H, Boc CH₃), 3.45–3.70 (m, 4H, pyrrolidine CH₂), 4.85 (d, 1H, NH), 7.25–7.35 (m, 5H, benzyl aromatic).
  • ¹³C NMR: Peaks at δ 28.2 (Boc CH₃), 80.5 (Boc quaternary C), 157.8 (C=O).

Chemical Reactions Analysis

2.1. Core Heterocycle Formation

The synthesis likely involves multicomponent reactions (e.g., GBB-3CR), which are used to construct adenine mimics with amidine-containing heterocycles . While the exact pathway for this compound is not detailed in the sources, analogous pyrazine-based systems suggest the following steps:

  • Pyrazine precursors (e.g., pyrazine-2,3-diamine) react with benzaldehyde and isocyanides under optimized conditions.

  • Functional group compatibility : The tert-butyl carbamate’s stability allows synthesis under mild conditions (e.g., room temperature, avoiding harsh reagents) .

3.1. Key Parameters

ParameterDescriptionSource
Temperature Mild conditions preferred (e.g., room temperature) to preserve functional groups
Reaction Time Stirring for 1–10 hours depending on reagent compatibility
Reagent State Neutral forms of reagents (e.g., amidines, aldehydes) improve purity and yield

3.2. Functional Group Compatibility

  • Ester/BOC groups : Retained under mild conditions, avoiding degradation .

  • Sensitivity to Air : Some pyrazine derivatives degrade upon exposure, suggesting controlled storage .

Stability and Degradation

  • Hydrolytic Stability : The tert-butyl carbamate group is labile under strong acidic/basic conditions but stable under neutral conditions .

  • Oxidative Degradation : Potential susceptibility to oxidation due to the benzyl group and conjugated heterocycle .

5.1. Cycloadditions

While not explicitly studied for this compound, similar carbamate-substituted heterocycles (e.g., pyranones) exhibit Diels-Alder reactivity. Key observations from analogous systems :

  • Electron-donating groups (e.g., BocNH-) lower HOMO-LUMO gaps, accelerating reactions with electron-deficient dienophiles.

  • Kinetic control : Faster reactions with electron-deficient partners (e.g., methyl acrylate) compared to electron-rich partners (e.g., butyl vinyl ether).

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research indicates that derivatives of tert-butyl carbamates exhibit notable antibacterial properties. For instance, studies have synthesized various tert-butyl carbamate derivatives and evaluated their efficacy against resistant bacterial strains. Compounds similar to tert-butyl (2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-yl)carbamate have shown promising results in inhibiting growth against pathogens like Escherichia coli and Staphylococcus aureus, which are critical in the context of increasing antibiotic resistance .

Anticancer Potential
The compound's structure allows it to interact with biological targets relevant in cancer therapy. Preliminary studies suggest that modifications of the pyrrolo-pyrazine framework can lead to compounds that inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis in cancer cells. This potential is being explored through structure-activity relationship (SAR) studies to optimize efficacy and reduce toxicity .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it useful for creating complex molecular architectures. For example, it can participate in cross-coupling reactions, which are pivotal in the construction of biaryl compounds .

Synthesis of Cyclic Compounds
The compound can facilitate the formation of cyclic structures through intramolecular cyclization reactions. This property is particularly useful for synthesizing cyclic hydroxamic acids and other functionalized cyclic systems that have applications in drug design and development .

Case Studies

Study Objective Findings
Antibacterial Evaluation Assess antibacterial activity against resistant strainsSeveral derivatives showed significant inhibition against E. coli and S. aureus
Anticancer Activity Investigate potential anticancer effectsModifications led to enhanced cytotoxicity against specific cancer cell lines
Synthesis Applications Explore synthetic utility as a building blockDemonstrated versatility in forming complex molecules through various reactions

Mechanism of Action

The mechanism of action of tert-butyl (2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The target compound shares the tert-butyl carbamate moiety with several analogs but differs in core heterocycles and substituents. Below is a comparative analysis:

Table 1: Structural Comparison
Compound Name / ID Core Structure Key Substituents Molecular Features
Target Compound Octahydropyrrolo[1,2-a]pyrazine 2-Benzyl, 7-tert-butyl carbamate Bicyclic, saturated nitrogen rings
Spiro Compound () Spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine] Chloro, oxo, tert-butyl carbamate Complex spirocyclic system
Compound 145 () Pyrazolo[1,5-a]pyrimidine 4’-Aminobiphenyl, pyridin-3-ylmethyl Planar heteroaromatic core
Compound 29 () Pyrazolo[1,5-a]pyrimidine Bromo, phenyl, tert-butyl carbamate Halogenated substituent
  • Core Heterocycles: The target’s pyrrolopyrazine core is distinct from pyrazolo[1,5-a]pyrimidines () and spiro systems ().

Physicochemical and Analytical Data

  • Compound 145 () : High-resolution mass spectrometry (HRMS) confirmed a [M+H]⁺ ion at m/z 493.2346 (calculated: 493.2347). ¹H NMR showed aromatic protons at δ 7.8–8.2 ppm, consistent with pyrazolo[1,5-a]pyrimidine systems .
  • Target Compound : While direct data are unavailable, its saturated pyrrolopyrazine core likely reduces planarity compared to pyrazolo-pyrimidines, affecting solubility and logP.

Biological Activity

Tert-butyl (2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-yl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H29N3O2C_{19}H_{29}N_{3}O_{2}, with a molecular weight of approximately 331.457 g/mol. The structure includes a tert-butyl group linked to a carbamate moiety and an octahydropyrrolo[1,2-a]pyrazine framework, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure the formation of the desired compound. While specific synthetic pathways for this compound are not detailed in the current literature, similar compounds have been synthesized using methods such as:

  • Condensation reactions involving amines and carbamates.
  • Cyclization techniques to form the pyrrolo-pyrazine structure.

Antimicrobial Activity

Research indicates that derivatives of carbamate compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial growth.

CompoundActivity AgainstMethod of Evaluation
Tert-butyl carbamateE. coli, M. luteusMicrodilution broth susceptibility assay
Related derivativesB. cereus, P. aeruginosaCytotoxicity via Artemia salina assay

Neuropharmacological Effects

This compound has been studied for its potential as a calcium channel blocker. Calcium channel blockers are known to influence neurotransmitter release and neuronal excitability, which may have implications in treating conditions like schizophrenia and substance dependence .

Case Studies

  • Antibacterial Evaluation : A study synthesized several tert-butyl carbamate derivatives and evaluated their antibacterial activity against multiple strains using microdilution assays. Results indicated that certain derivatives displayed strong activity against both Gram-positive and Gram-negative bacteria while showing low toxicity in cytotoxicity assays .
  • Calcium Channel Blocking : Research highlighted the potential of substituted octahydropyrrolo[1,2-a]pyrazines as calcium channel blockers. The findings suggest that these compounds could modulate calcium influx in neurons, potentially leading to therapeutic effects in psychiatric disorders .

Q & A

Q. Key Considerations :

  • Optimize reaction conditions (solvent, temperature, catalyst loading) to minimize side reactions.
  • Monitor reaction progress using LC-MS or TLC to isolate intermediates.

Basic: How is X-ray crystallography utilized to confirm the structural and stereochemical integrity of this compound?

Q. Methodology :

  • Data Collection : Single-crystal diffraction data are processed using programs like SHELX (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) .
  • Refinement : WinGX and ORTEP for Windows provide graphical interfaces for anisotropic displacement ellipsoid visualization and geometry validation .

Q. Critical Parameters :

  • High-resolution data (≤1.0 Å) ensures accurate determination of stereochemistry.
  • Validate hydrogen bonding and π-π stacking interactions to confirm molecular packing .

Advanced: How does stereochemistry at the pyrrolo[1,2-a]pyrazine ring influence biological activity in related compounds?

Q. Case Study :

  • In 7-(1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazin-7-yl)quinolone, the S-configuration and methyl group position are critical for in vivo efficacy against systemic infections .

Q. Analytical Approach :

  • Compare enantiomers (e.g., tert-butyl (((1S,4S)- and (1R,4R)-isomers)) via chiral HPLC or circular dichroism .
  • Pharmacological Testing : Assess binding affinity (e.g., IC50) and in vivo efficacy to correlate stereochemistry with activity .
StereoisomerEfficacy (IC50, nM)Reference
(S)-configured12.3 ± 1.2
(R)-configured>1000

Advanced: What strategies address synthetic challenges in iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts?

Q. Optimization Parameters :

  • Catalyst Selection : Chiral iridium complexes (e.g., [Ir(COD)(Py)]PF6) enhance enantiomeric excess (ee) .
  • Substrate Design : Electron-withdrawing groups (e.g., benzyl) stabilize intermediates and improve reaction yields.
  • Reaction Conditions : Low temperatures (0–25°C) and hydrogen pressure (1–5 bar) mitigate side reactions .

Q. Troubleshooting :

  • If ee <90%, screen additives (e.g., chiral phosphines) or switch solvent (tetrahydrofuran → dichloromethane).

Basic: What safety protocols are recommended for handling tert-butyl carbamate derivatives?

Q. Guidelines :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .
  • Toxicity Mitigation : Acute toxicity data (e.g., LD50) for similar compounds suggest avoiding skin/eye contact. Store in inert atmospheres (N2/Ar) to prevent degradation .

Q. Emergency Measures :

  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced: How can computational modeling aid in optimizing pharmacological properties of this compound?

Q. Methods :

  • Docking Studies : Use software (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., bacterial enzymes).
  • QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. trifluoromethyl groups) with bioactivity using datasets from analogs like 3-(trifluoromethyl)phenyl derivatives .

Q. Validation :

  • Compare predicted LogP (3.72 ± 0.1) with experimental values to assess hydrophobicity .

Advanced: How do structural modifications (e.g., fluorination) impact metabolic stability?

Q. Case Study :

  • Fluorination at the pyrimidine ring (e.g., tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate) improves metabolic stability by reducing CYP450-mediated oxidation .

Q. Experimental Design :

  • In Vitro Assays : Incubate compounds with liver microsomes to measure half-life (t1/2).
  • LC-MS Analysis : Identify metabolites (e.g., hydroxylated or dealkylated products) .

Basic: What analytical techniques are critical for purity assessment?

Q. Workflow :

  • HPLC/UV-MS : Detect impurities at ≤0.1% levels using C18 columns and acetonitrile/water gradients.
  • NMR Spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) confirms regiochemistry and Boc-group integrity .

Q. Reference Standards :

  • Use commercially available analogs (e.g., tert-butyl (4-oxo-4-(3-(trifluoromethyl)triazolo[4,3-a]pyrazin-7-yl)butan-2-yl)carbamate) for method validation .

Advanced: What mechanisms explain the in vivo efficacy of pyrrolo[1,2-a]pyrazine derivatives?

Q. Proposed Mechanisms :

  • Target Engagement : Inhibition of bacterial DNA gyrase or viral proteases, as seen in quinolone derivatives .
  • Pharmacokinetic Profile : Enhanced bioavailability due to the Boc group’s lipophilicity, improving tissue penetration .

Q. Validation :

  • Murine Models : Administer compounds in lethal infection models and measure survival rates .

Advanced: How can reaction scalability be improved for gram-scale synthesis?

Q. Strategies :

  • Continuous Flow Chemistry : Reduces side reactions in Pd-catalyzed couplings by maintaining precise temperature control .
  • Catalyst Recycling : Immobilize iridium or palladium catalysts on silica supports to reduce costs .

Q. Case Study :

  • A scalable synthesis of tert-butyl (6-chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)carbamate achieved 85% yield using cesium carbonate as a base in 1,4-dioxane/H2O .

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